4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol, also known by its IUPAC name (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol, is an organic compound characterized by a unique cyclodecane ring structure with isopropyl and methylene substituents. This compound has garnered interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound has a molecular formula of and a molecular weight of approximately .
The synthesis of 4,10-dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol typically involves several steps:
The reaction conditions often involve solvents such as tetrahydrofuran and catalysts like palladium on carbon to facilitate the reactions. In industrial settings, continuous flow reactors may be utilized to optimize production efficiency while ensuring consistent quality and yield .
The molecular structure of 4,10-dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol features a cyclodecane ring with specific substituents that influence its chemical properties. The compound's InChI representation is:
The compound's InChI Key is OSSWBZXPRYZGRO-UHFFFAOYSA-N, and its canonical SMILES notation is CC(C)C1CCC(=C)C(CCC(=C)C=C1)O . This structural information is crucial for understanding its reactivity and interactions in various chemical environments.
4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol can undergo several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its properties or alter its biological activity.
The mechanism of action for 4,10-dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol involves its binding to specific molecular targets such as enzymes or receptors within biological systems. This interaction can modulate the activity of these targets, leading to various biological responses. The precise pathways depend on the specific application and the nature of the target molecules .
The physical properties of 4,10-dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol include:
Property | Value |
---|---|
Molecular Formula | C15H24O |
Molecular Weight | 220.35 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Key chemical properties include:
4,10-Dimethylidene-7-(propan-2-yl)cyclodec-5-en-1-ol has several scientific applications:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1